![molecular formula C15H20FN5O2S B5596517 N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B5596517.png)
N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzenesulfonamide often involves intricate reactions. For instance, derivatives of N-fluorobenzenesulfonimide have been prepared through reactions like copper-catalyzed radical aminoarylation, indicating the possibility of complex synthesis pathways for our target compound as well (Xiao‐Feng Xia et al., 2016). These methods highlight the chemical versatility and potential for diverse functionalization of such molecules.
Molecular Structure Analysis
The molecular structure of compounds akin to our target molecule has been elucidated through various analytical techniques. For instance, the crystal structure of certain sulfonamide derivatives has been determined, revealing insights into their molecular configurations and potential interactions (Pei Huang et al., 2020). These studies are pivotal for understanding the structural basis behind the compound's properties and activities.
Chemical Reactions and Properties
N-fluorobenzenesulfonimide-based compounds participate in a variety of chemical reactions, offering a glimpse into the reactivity of our subject compound. For example, reactions with C60 to produce various bisfullerene adducts have been reported, demonstrating the compound's potential as a versatile reactant in organic synthesis (Yanbang Li et al., 2015). This versatility is crucial for its application in the development of new materials and pharmaceuticals.
Physical Properties Analysis
The physical properties of related compounds, such as their solubility, melting points, and crystalline structures, have been extensively studied. These investigations provide valuable information for the formulation and handling of these chemicals in various applications. For example, the crystal structure and anticancer properties of certain derivatives have been characterized, shedding light on the physical characteristics that may influence their biological activities (Zhang et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, play a crucial role in determining the applications of such compounds. Studies on the interaction of similar compounds with biological targets, and their antimicrobial and immunobiological activities, offer insights into the chemical properties critical for their efficacy (V. L. Gein et al., 2016).
Scientific Research Applications
Herbicidal Activity
Research into the herbicidal activity of related sulfonamide derivatives demonstrates the potential of compounds with a 4,6-disubstituted pyrimidinyl group for selective and effective weed control. A study by Lee et al. (1996) synthesized a series of sulfonamides and analyzed their herbicidal activity against various plants, indicating that certain substitutions on the heterocyclic group can significantly enhance selectivity and efficacy against barnyard grass due to hydrophobicity factors. This research suggests that derivatives of the mentioned compound could be developed into targeted herbicides with minimal environmental impact (Lee et al., 1996).
Antitumor Agents
In the realm of medicinal chemistry, Huang et al. (2001) have explored sulfonamide derivatives for their potential as antitumor agents. By incorporating elements such as 5-fluorouracil and nitrogen mustard into the sulfonamide structure, they synthesized compounds that exhibited significant antitumor activity with low toxicity in mice. Their research highlights the therapeutic potential of sulfonamide derivatives in cancer treatment, demonstrating that specific modifications can yield compounds with promising therapeutic indices (Huang et al., 2001).
Synthesis of Novel Compounds
Further studies have investigated the utility of sulfonamide compounds as intermediates in the synthesis of a variety of novel chemical entities. For instance, Pu et al. (2016) developed a catalyst-free aminochlorination process using N-fluorobenzenesulfonimide, leading to the creation of regioselective adducts with potential applications in organic synthesis. This work exemplifies how derivatives related to the queried compound can serve as versatile intermediates for generating new molecules with potential applications in drug development and material science (Pu et al., 2016).
properties
IUPAC Name |
N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN5O2S/c1-3-17-15-20-11(2)10-14(21-15)18-8-9-19-24(22,23)13-6-4-12(16)5-7-13/h4-7,10,19H,3,8-9H2,1-2H3,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQCQAROWKOSOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NCCNS(=O)(=O)C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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